2,2,2-Trifluoro-1-[2-(piperazin-1-yl)-1,3-thiazol-4-yl]ethan-1-one
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Overview
Description
2,2,2-Trifluoro-1-[2-(piperazin-1-yl)-1,3-thiazol-4-yl]ethan-1-one is a fluorinated organic compound with a unique structure that combines a trifluoromethyl group, a piperazine ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-[2-(piperazin-1-yl)-1,3-thiazol-4-yl]ethan-1-one typically involves the reaction of a trifluoromethyl ketone with a piperazine derivative and a thiazole derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or acetonitrile, and a base, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-[2-(piperazin-1-yl)-1,3-thiazol-4-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2,2,2-Trifluoro-1-[2-(piperazin-1-yl)-1,3-thiazol-4-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as enhanced thermal stability and electronic characteristics.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-[2-(piperazin-1-yl)-1,3-thiazol-4-yl]ethan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the piperazine and thiazole rings contribute to its overall stability and specificity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone
- 1-Trifluoroacetyl piperidine
- 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone
Uniqueness
Compared to similar compounds, 2,2,2-Trifluoro-1-[2-(piperazin-1-yl)-1,3-thiazol-4-yl]ethan-1-one stands out due to the presence of both the piperazine and thiazole rings, which confer unique chemical and biological properties. These structural features enhance its potential for diverse applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C9H10F3N3OS |
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Molecular Weight |
265.26 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2-piperazin-1-yl-1,3-thiazol-4-yl)ethanone |
InChI |
InChI=1S/C9H10F3N3OS/c10-9(11,12)7(16)6-5-17-8(14-6)15-3-1-13-2-4-15/h5,13H,1-4H2 |
InChI Key |
TYKZRWLCIJZAAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CS2)C(=O)C(F)(F)F |
Origin of Product |
United States |
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